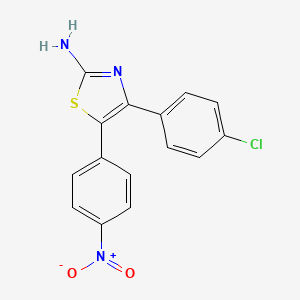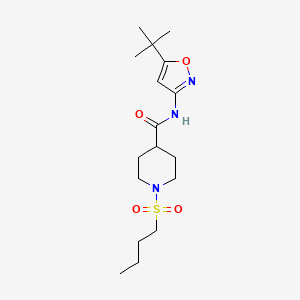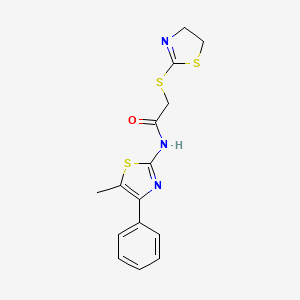
4-(4-chlorophenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of thiazole derivatives, such as "4-(4-chlorophenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine," typically involves multi-step pathways. For example, a related compound, "4-(4-bromophenyl)-N-(4-chlorophenyl)-N-propylthiazol-2-amine," was synthesized through a three-step pathway, characterized by NMR, FT-IR, and mass spectral analysis, and confirmed by single-crystal X-ray diffraction studies. This demonstrates the complexity and precision required in synthesizing such compounds, highlighting the importance of detailed characterization to confirm the structure of the synthesized thiazoles (Nadaf et al., 2019).
Molecular Structure Analysis
The molecular structure of thiazole derivatives is often elucidated using single-crystal X-ray diffraction, which reveals the crystalline structure and provides insights into the molecular conformation, intermolecular interactions, and the overall stability of the compound. The aforementioned study by Nadaf et al. (2019) on a related thiazole compound found that it crystallizes in the triclinic system, with significant contributions from H⋯H interactions to its stability. Such structural analyses are crucial for understanding the chemical behavior and potential applications of thiazole derivatives.
Chemical Reactions and Properties
Thiazole compounds participate in various chemical reactions, reflecting their versatile chemical properties. For instance, the reactivity of "4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole" in ring-opening reactions to produce thioketene intermediates, which further react to form a variety of compounds, showcases the dynamic nature of thiazole derivatives in chemical transformations (Androsov, 2008).
Scientific Research Applications
Synthesis and Structural Analysis
The research on compounds structurally related to 4-(4-chlorophenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine includes their synthesis and detailed structural characterization. For example, the synthesis of closely related compounds, such as 4-(4-bromophenyl)-N-(4-chlorophenyl)-N-propylthiazol-2-amine and N-(4-chlorophenyl)-N-ethyl-4-(4-nitrophenyl)thiazol-2-amine, has been achieved through multi-step pathways. These compounds have been characterized by various spectroscopic techniques, and their crystal structures were determined, revealing insights into their molecular geometries and intermolecular interactions, such as hydrogen bonding, C-H···π, and π···π stacking interactions (Nadaf et al., 2019).
Corrosion Inhibition Studies
A significant application of thiazole derivatives is in the field of corrosion inhibition. A study on various thiazole and thiadiazole derivatives, including 2-amino-4-(4-chlorophenyl)-thiazole, has shown their effectiveness in inhibiting corrosion of iron metal. Theoretical approaches, such as density functional theory (DFT) calculations and molecular dynamics simulations, were employed to predict the corrosion inhibition performances of these compounds. The study found a correlation between quantum chemical parameters and experimental inhibition efficiencies, indicating the compounds' effectiveness as corrosion inhibitors (Kaya et al., 2016).
Antimicrobial Activity
Derivatives of 4-(4-chlorophenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine have been explored for their antimicrobial properties. For instance, formazans derived from the Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole demonstrated moderate antimicrobial activity against various bacterial and fungal strains. This suggests the potential of thiazole derivatives in developing new antimicrobial agents (Sah et al., 2014).
Optical and Electronic Properties
Research into the optical and electronic properties of compounds related to 4-(4-chlorophenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine has led to insights into their potential applications in materials science. For example, poly(p-benzamide)s bearing oligothiophene on the amide nitrogen atom through an alkylene spacer have been synthesized and analyzed for their optical properties. The study highlighted the polymers' solubility, thermal stability, and potential for π-stacked interactions, indicating their utility in electronic and photonic devices (Takagi et al., 2013).
Structural and Theoretical Analysis
A detailed comparison between observed and theoretical calculations on the structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, a compound structurally similar to 4-(4-chlorophenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine, has been conducted. This work involved spectroscopic characterization and single-crystal X-ray diffraction, along with DFT calculations to investigate the compound's molecular geometry, electronic properties, and potential as a nonlinear optical (NLO) material. The findings provide valuable insights into designing new chemical entities for specific applications (Kerru et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(4-chlorophenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O2S/c16-11-5-1-9(2-6-11)13-14(22-15(17)18-13)10-3-7-12(8-4-10)19(20)21/h1-8H,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUKUBVAMONLTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=C(S2)N)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-chloro-1H-benzimidazol-2-yl)methyl]-8-fluoro-N-methyl-2-quinolinecarboxamide](/img/structure/B5513265.png)
![3-[2-(2-benzyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B5513267.png)
![2-({[(3,5-dimethylisoxazol-4-yl)carbonyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5513272.png)
![4-{4-[4-(4-phenylbutanoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5513280.png)


![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[3-(3-pyridinyl)propanoyl]-3-pyrrolidinyl}cyclopropanecarboxamide](/img/structure/B5513296.png)

![3-{1-[(1-isopropyl-1H-pyrrol-2-yl)carbonyl]piperidin-3-yl}benzoic acid](/img/structure/B5513314.png)
![2-[(3,3-diphenylpiperidin-1-yl)carbonyl]-6-methylpyridine](/img/structure/B5513319.png)

![2,4-difluoro-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5513324.png)

